3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-ethyl-1H-pyrazole with 2,4-dibromo-6-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems with enhanced biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-amino, 3-thio, or 3-alkoxy derivatives.
Oxidation Products: N-oxides of the pyrazolo[1,5-a]pyrimidine ring.
Reduction Products: Dihydro derivatives with potential altered biological activity.
Scientific Research Applications
3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and as fluorescent probes.
Biological Studies: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate signaling pathways makes it a valuable candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential as an antitumor agent.
Uniqueness
3-Bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom at the 3-position allows for further functionalization, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5-ethyl-6-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)13-8(12-7)6(10)4-11-13/h4,11H,3H2,1-2H3 |
InChI Key |
JAHCIEANMSONTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=N1)C(=CN2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.